molecular formula C7H9ClN2O2S B2393099 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 1780809-50-8

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2393099
CAS No.: 1780809-50-8
M. Wt: 220.67
InChI Key: QWTDVNZDEPDIEZ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially target various proteins or enzymes in biological systems, but specific targets for this compound would need to be determined experimentally.

Mode of Action

The mode of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is likely through the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups on target molecules . The cyclopropylmethyl and pyrazole groups may also interact with targets through non-covalent interactions, potentially influencing the compound’s selectivity and potency.

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature could influence the compound’s reactivity and stability Additionally, the presence of other reactive molecules could potentially compete with the compound’s targets, influencing its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of new pharmaceuticals .

Properties

IUPAC Name

2-(cyclopropylmethyl)pyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTDVNZDEPDIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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